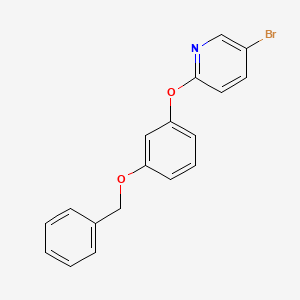

2-(3-(Benzyloxy)phenoxy)-5-bromopyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(3-phenylmethoxyphenoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO2/c19-15-9-10-18(20-12-15)22-17-8-4-7-16(11-17)21-13-14-5-2-1-3-6-14/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMSMPYWQRGWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)OC3=NC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 3 Benzyloxy Phenoxy 5 Bromopyridine

Retrosynthetic Analysis of the 2-(3-(Benzyloxy)phenoxy)-5-bromopyridine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection focuses on the aryl ether bond at the C2 position of the pyridine (B92270) ring. This bond can be formed through two principal strategies: Nucleophilic Aromatic Substitution (SNAr) or a copper-catalyzed Ullmann-type coupling.

This disconnection leads to two key precursors: a brominated pyridine building block and the 3-(benzyloxy)phenol (B189647) moiety.

Disconnection Strategy 1 (SNAr/Ullmann): The central C-O ether linkage is disconnected. This identifies the two primary synthons:

A 5-bromo-2-pyridyl electrophile, which could be derived from a 2,5-dihalopyridine such as 2,5-dibromopyridine (B19318) or 2-chloro-5-bromopyridine. The halogen at the 2-position serves as the leaving group.

A 3-(benzyloxy)phenoxide nucleophile, generated in situ from 3-(benzyloxy)phenol.

Disconnection of Precursors:

3-(Benzyloxy)phenol: This precursor can be disconnected at the benzyl (B1604629) ether bond, leading to resorcinol (B1680541) and a benzyl halide (e.g., benzyl chloride or benzyl bromide).

2,5-Dihalopyridine: These pyridine building blocks can be synthesized from simpler pyridine derivatives, such as 2-aminopyridine (B139424) or 2-hydroxypyridine, through halogenation and diazotization reactions.

This analysis provides a clear roadmap, highlighting the necessity of robust methods for preparing the key intermediates and for efficiently coupling them to form the target molecule.

**2.2. Development of Key Intermediates and Precursors

The successful synthesis of the target compound relies on the efficient preparation of its core components: the brominated pyridine unit and the substituted phenol (B47542) moiety.

The electrophilic component in the synthesis is a pyridine ring substituted with a bromine atom at the 5-position and a suitable leaving group (typically another halogen) at the 2-position. Common precursors include 2,5-dibromopyridine and 2-bromo-5-chloropyridine.

Synthesis of 2,5-Dibromopyridine: A prevalent method for synthesizing 2,5-dibromopyridine is the Sandmeyer reaction, starting from 2-amino-5-bromopyridine (B118841). chemicalbook.comchemicalbook.comgoogle.com This transformation involves the diazotization of the amino group followed by displacement with a bromide ion, often using a copper(I) bromide catalyst.

Reaction Steps:

2-amino-5-bromopyridine is treated with an acid, such as hydrobromic acid (HBr). chemicalbook.comchemicalbook.com

The resulting solution is cooled, and an aqueous solution of sodium nitrite (NaNO₂) is added to form the diazonium salt intermediate. chemicalbook.comchemicalbook.com

This intermediate is then reacted with a bromide source, often in the presence of a copper catalyst like cuprous bromide, to yield 2,5-dibromopyridine. chemicalbook.comgoogle.com

Alternative routes include the direct bromination of 2-aminopyridine followed by diazotization or starting from 2-hydroxypyridine, which undergoes bromination to give 2-hydroxy-5-bromopyridine, followed by a second bromination step. google.compatsnap.com

Synthesis of 2-Bromo-5-chloropyridine: Similarly, 2-bromo-5-chloropyridine can be prepared from 2-amino-5-chloropyridine via a Sandmeyer-type reaction. chemicalbook.comguidechem.com The amino group is converted to a diazonium salt and subsequently displaced by a bromide. This intermediate is a valuable building block for palladium-catalyzed cross-coupling reactions and other transformations. sigmaaldrich.com

| Precursor | Starting Material | Key Reagents | Reaction Type | Reported Yield |

|---|---|---|---|---|

| 2,5-Dibromopyridine | 2-Amino-5-bromopyridine | HBr, NaNO₂, CuBr | Sandmeyer Reaction | 64% chemicalbook.com |

| 2,5-Dibromopyridine | 2-Hydroxypyridine | NBS, PBr₃/Lewis Acid | Bromination | 92% (first step) patsnap.com |

| 2-Bromo-5-chloropyridine | 2-Amino-5-chloropyridine | HBr, NaNO₂ | Sandmeyer Reaction | 91-93% chemicalbook.comguidechem.com |

The nucleophilic component, 3-(benzyloxy)phenol, also known as resorcinol monobenzyl ether, is synthesized from resorcinol. The key challenge in this synthesis is achieving selective mono-O-alkylation, as the diorcinol can react to form both mono- and di-benzylated products.

A highly effective method for the selective synthesis of 3-(benzyloxy)phenol involves the reaction of resorcinol with benzyl chloride under phase transfer catalysis (PTC) conditions. acs.org This approach can achieve high selectivity for the desired mono-alkylated product.

Reaction Conditions: The reaction is typically carried out in a biphasic system (liquid-liquid or solid-liquid) using a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). A base, like potassium hydroxide (KOH), is used to deprotonate one of the phenolic hydroxyl groups of resorcinol, making it nucleophilic. acs.org

Selectivity: By carefully controlling reaction parameters such as stoichiometry, temperature, and catalyst loading, 100% selectivity for 3-(phenylmethoxy)phenol has been reported, with no detectable formation of the bis-alkylated byproduct. acs.org

Strategies for Carbon-Oxygen Bond Formation at the Pyridine 2-Position

The final and crucial step in the synthesis is the formation of the diaryl ether bond. This is accomplished by coupling the brominated pyridine building block with 3-(benzyloxy)phenol.

Nucleophilic aromatic substitution is a primary method for forming the C-O bond. In this reaction, the phenoxide of 3-(benzyloxy)phenol acts as the nucleophile, attacking the C2 position of the 2,5-dihalopyridine and displacing the halide leaving group. libretexts.org

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyridine nitrogen. libretexts.org

Reaction Conditions: SNAr reactions are typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a base (e.g., K₂CO₃, Cs₂CO₃, or NaH) to generate the phenoxide nucleophile in situ. Elevated temperatures are often required to drive the reaction to completion. The reactivity of the leaving group generally follows the trend F > Cl > Br > I for activated aryl systems.

The Ullmann condensation is a classical method for forming aryl ether bonds, involving the copper-promoted reaction between an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern variations utilize catalytic amounts of copper along with ligands, allowing for milder reaction conditions and a broader substrate scope. organic-chemistry.orgnih.gov

This method is particularly useful when the SNAr reaction is sluggish or fails, especially with less reactive aryl halides like bromides.

Catalyst System: The catalytic system typically consists of a copper(I) source, such as CuI, and a ligand. The ligand plays a critical role in stabilizing the copper catalyst and facilitating the catalytic cycle. nih.gov

Ligands and Conditions: A variety of ligands have been developed to improve the efficiency of Ullmann-type C-O couplings. Common examples include diamines, amino acids (like L-proline), and N,N-dimethylglycine. nih.govnih.gov The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., DMSO, DMF, 1,4-dioxane) is also crucial for optimizing the reaction. nih.gov For instance, the combination of CuI, picolinic acid, and K₃PO₄ in DMSO has been shown to be effective for the O-arylation of phenols, even with sterically hindered substrates. nih.gov

| Strategy | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| SNAr | 2,5-Dihalopyridine, 3-(Benzyloxy)phenol, Base (e.g., K₂CO₃, Cs₂CO₃) | Polar aprotic solvent (DMF, DMSO), Heat | Metal-free, straightforward procedure. | May require activated substrates or harsh conditions. Leaving group reactivity can be an issue (Br is less reactive than F or Cl). |

| Ullmann-type Coupling | 2,5-Dihalopyridine, 3-(Benzyloxy)phenol, Cu(I) salt, Ligand (e.g., L-proline, picolinic acid), Base (e.g., K₃PO₄) | Solvent (DMSO, DMF), Heat | Effective for less reactive halides (e.g., bromides), broader substrate scope, milder conditions than classic Ullmann. | Requires a metal catalyst, which may need to be removed from the final product. Ligand and catalyst screening may be necessary. wikipedia.org |

Mitsunobu Reaction and Related Etherification Methods

The formation of the ether linkage in this compound can be approached through several methods, with the Mitsunobu reaction representing a powerful tool for this transformation under mild conditions. The Mitsunobu reaction facilitates the conversion of primary and secondary alcohols into a wide array of other functionalities, including esters and ethers, with a characteristic inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.orgnih.gov The reaction is a type of redox condensation that utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.govresearchgate.net

The general mechanism involves the initial reaction of the triphenylphosphine with DEAD to form a phosphonium salt intermediate. organic-chemistry.org This intermediate then activates the alcohol, converting the hydroxyl group into a good leaving group. A suitable nucleophile, in this case, the phenolic oxygen of a precursor like 3-(benzyloxy)phenol, can then displace the activated hydroxyl group to form the desired ether. organic-chemistry.orgnih.gov One of the key advantages of this method is its ability to proceed under neutral conditions, avoiding the harsh basic or acidic environments required by some classical etherification methods. organic-chemistry.org

While highly effective, the traditional Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes complicate purification. organic-chemistry.org To address this, various modifications and alternative reagents have been developed. For instance, using polymer-bound reagents or developing separation-friendly bifunctional reagents can simplify the removal of side products. organic-chemistry.org Recent advancements have also explored mechanochemical approaches, using ball-milling to perform Mitsunobu reactions in the absence of a solvent, leading to shorter reaction times and a more environmentally friendly process. rwth-aachen.de

For the synthesis of a diaryl ether like this compound, the Mitsunobu reaction would typically involve the coupling of 5-bromo-2-hydroxypyridine with 3-(benzyloxy)phenol. However, this specific transformation is less common than the cross-coupling methods discussed later. The reaction is more frequently applied to the formation of alkyl-aryl ethers. nih.gov

Introduction and Functionalization of the Benzyloxy Moiety

The benzyloxy group is a critical pharmacophore and a common protecting group in organic synthesis. nih.govnih.govwikipedia.org Its introduction onto the phenolic core of the target molecule requires careful consideration of regioselectivity and reaction conditions.

Classical Benzylation Techniques

The most traditional and widely used method for the O-benzylation of phenols is a variation of the Williamson ether synthesis. This reaction involves deprotonating the phenol with a suitable base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (Sₙ2) with a benzyl halide, such as benzyl chloride or benzyl bromide. wikipedia.org

Commonly used bases for this transformation include strong bases like sodium hydride (NaH) or potassium hydroxide (KOH). wikipedia.org The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being typical. wikipedia.org For instance, phenols can be treated with benzyl chloride in the presence of a strong acid like sulfuric acid or a base like sodium hydroxide to produce benzyl phenols. google.comresearchgate.net

Table 1: Comparison of Classical Benzylation Conditions for Phenols

| Catalyst/Base | Benzylating Agent | Conditions | Key Features |

| Strong Acids (e.g., H₂SO₄, AlCl₃) | Benzyl alcohol, Benzyl chloride | High temperatures | Can lead to a mixture of O- and C-benzylated products (Friedel-Crafts alkylation). google.comresearchgate.net |

| Strong Bases (e.g., NaOH, KOH, NaH) | Benzyl chloride, Benzyl bromide | Typically in polar aprotic solvents (DMF, Acetone) | Standard Williamson ether synthesis; high yields for O-benzylation. wikipedia.orggoogle.com |

| Activated Alumina | Benzyl alcohol | Liquid phase, 170-200°C | High selectivity for ortho-benzylation of the phenol ring (C-alkylation) rather than O-alkylation. google.com |

These classical methods, while effective, can sometimes require harsh conditions and may lack selectivity, especially with substrates bearing multiple reactive sites. organic-chemistry.org

Selective Ether Formation at the Meta-Position of the Phenol Ring

Achieving selective functionalization at the meta-position of a phenol ring is a significant challenge in organic synthesis. thieme.de The hydroxyl group is an ortho-, para-directing activator for electrophilic aromatic substitution, making direct meta-functionalization difficult. nih.govacs.orgjove.com

In the context of synthesizing this compound, the challenge lies in the preparation of the key intermediate, 3-(benzyloxy)phenol. This is typically achieved by starting with a meta-disubstituted precursor, such as resorcinol (1,3-dihydroxybenzene). The task then becomes the selective monobenzylation of one of the two hydroxyl groups in resorcinol.

Modern Synthetic Approaches for Enhanced Efficiency

To overcome the limitations of classical methods, modern synthetic chemistry has focused on the development of highly efficient and selective catalytic systems.

Catalytic Systems (e.g., Palladium and Copper Catalysis for Cross-Coupling)

The formation of the diaryl ether bond between the pyridine ring and the phenoxy moiety is most efficiently achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination/etherification. rsc.org

Copper Catalysis (Ullmann Condensation): The Ullmann reaction is the classical method for forming C-O bonds by coupling an aryl halide with an alcohol or phenol. rsc.org Traditionally, these reactions required stoichiometric amounts of copper and high temperatures. rsc.org Modern protocols use catalytic amounts of a copper source (e.g., CuI, Cu₂O) along with a ligand and a base. These newer methods often proceed under milder conditions and with greater functional group tolerance. Copper-catalyzed systems are particularly effective for coupling electron-deficient aryl halides, such as halopyridines, with phenols. organic-chemistry.org

Palladium Catalysis (Buchwald-Hartwig C-O Coupling): The Buchwald-Hartwig reaction has emerged as a powerful and versatile method for forming C-O bonds. rsc.orgorganic-chemistry.org These reactions typically employ a palladium precursor [e.g., Pd(OAc)₂, Pd₂(dba)₃] in combination with a sterically hindered phosphine ligand (e.g., biarylphosphines) and a base (e.g., Cs₂CO₃, K₃PO₄). acs.orgresearchgate.net The choice of ligand is critical to the success of the reaction, influencing the rate and scope of the transformation. acs.org Palladium-catalyzed systems have significantly expanded the range of diaryl ethers that can be synthesized, allowing for the coupling of both electron-rich and electron-poor aryl halides and phenols under relatively mild conditions. organic-chemistry.orgacs.org

Table 2: Representative Catalytic Systems for Diaryl Ether Synthesis

| Metal | Catalyst/Precursor | Typical Ligand | Base | Key Features |

| Copper | CuI, Cu₂O | N,N-dimethylglycine, Phenanthroline | K₂CO₃, Cs₂CO₃ | Cost-effective; well-suited for electron-deficient halides. organic-chemistry.org |

| Palladium | Pd(OAc)₂, Pd₂(dba)₃ | Bulky biarylphosphines (e.g., L8), DPPF | K₃PO₄, NaOtBu, Cs₂CO₃ | Broad substrate scope, mild conditions, high yields. acs.orgresearchgate.net |

For the synthesis of this compound, the key step would be the coupling of 5-bromo-2-chloropyridine (or another 2-halopyridine) with 3-(benzyloxy)phenol using either a palladium or copper catalyst. This approach is generally more efficient and higher-yielding than sequential SₙAr reactions or other classical methods.

Microwave-Assisted and Flow Chemistry Applications in Pyridine Synthesis

The incorporation of modern techniques like microwave irradiation and continuous flow chemistry has shown significant potential in accelerating and improving the synthesis of pyridine derivatives, including diaryl ether structures analogous to this compound.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. In the context of Ullmann-type couplings for diaryl ether synthesis, microwave irradiation can significantly accelerate the reaction by efficiently heating the polar solvents and reagents involved. For the synthesis of phenoxy-pyridine derivatives, a microwave-assisted approach would typically involve heating a mixture of 2,5-dibromopyridine, 3-(benzyloxy)phenol, a copper catalyst, a suitable ligand, and a base in a high-boiling polar solvent like DMF or DMSO. The rapid and uniform heating provided by microwaves can overcome the high activation energy often associated with these coupling reactions, allowing for completion in minutes rather than hours. nih.gov

A hypothetical microwave-assisted synthesis of this compound could be optimized by screening various parameters as outlined in the table below.

| Parameter | Variation | Observation |

| Catalyst | CuI, Cu₂O, Cu(OAc)₂ | CuI often shows high activity in these couplings. |

| Ligand | L-proline, DMEDA, Phenanthroline | Ligand choice is crucial for catalyst stability and reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ is often effective due to its solubility and basicity. |

| Solvent | DMF, DMSO, NMP | High-boiling polar aprotic solvents are suitable for microwave heating. |

| Temperature | 120-180 °C | Higher temperatures can increase reaction rates but may lead to decomposition. |

| Time | 5-30 min | Significantly reduced compared to conventional heating. |

Flow Chemistry Applications:

Continuous flow chemistry offers several advantages for the synthesis of fine chemicals, including improved safety, scalability, and process control. mdpi.com In a flow synthesis of this compound, a solution of the reactants (2,5-dibromopyridine and the potassium salt of 3-(benzyloxy)phenol) and a soluble copper catalyst/ligand system would be pumped through a heated reactor coil. The precise control over temperature, pressure, and residence time in a flow reactor can lead to higher yields and fewer by-products. This methodology is particularly advantageous for reactions that are exothermic or involve unstable intermediates. Furthermore, in-line purification modules can be integrated into the flow system to isolate the desired product continuously. uc.pt

Solvent-Free or Environmentally Benign Reaction Conditions

The development of solvent-free or environmentally benign reaction conditions is a key goal in green chemistry. For the synthesis of diaryl ethers like this compound, this can be approached by either eliminating the solvent entirely or replacing hazardous solvents with greener alternatives.

Solvent-Free Synthesis:

Solvent-free Ullmann couplings can be performed by heating a mixture of the solid reactants (aryl halide, phenol, base, and catalyst) in the absence of a solvent. rsc.org This approach, often facilitated by ball milling or simply heating the neat mixture, minimizes waste and simplifies product isolation. For the synthesis of the target compound, a solid-state reaction between 2,5-dibromopyridine, 3-(benzyloxy)phenol, a base like potassium carbonate, and a copper catalyst could be envisioned. Microwave irradiation can also be effectively combined with solvent-free conditions to provide the necessary energy for the reaction to proceed.

Environmentally Benign Solvents:

When a solvent is necessary, the use of greener alternatives to traditional polar aprotic solvents like DMF and NMP is desirable. Water is an ideal green solvent, and certain copper-catalyzed C-O coupling reactions have been successfully performed in aqueous media, often with the aid of surfactants or phase-transfer catalysts to overcome solubility issues. Other environmentally benign options include recyclable ionic liquids or deep eutectic solvents, which can also facilitate catalyst recycling.

Process Optimization for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires rigorous optimization of reaction parameters to ensure efficiency, cost-effectiveness, and safety.

Reaction Condition Screening (Temperature, Solvent, Catalyst Load)

A systematic screening of reaction conditions is fundamental to developing a robust and scalable synthesis. This is often carried out using high-throughput experimentation techniques.

| Parameter | Range/Options | Rationale and Potential Impact |

| Temperature | 80 - 160 °C | Influences reaction rate and selectivity. Higher temperatures can lead to by-product formation. |

| Solvent | Toluene, Dioxane, DMF, DMSO, NMP | Solvent polarity and boiling point affect reactant solubility and reaction kinetics. |

| Catalyst Source | CuI, Cu₂O, CuCl, Cu(OAc)₂ | The choice of copper source can impact catalytic activity and reaction initiation. |

| Catalyst Load | 1 - 10 mol% | Lowering the catalyst loading is economically and environmentally beneficial. |

| Ligand | DMEDA, L-proline, neocuproine, 2,2,6,6-tetramethylheptane-3,5-dione | Ligands can accelerate the reaction, allowing for lower temperatures and catalyst loadings. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | The base strength and solubility are critical for the deprotonation of the phenol. |

For the synthesis of this compound via an Ullmann condensation, a typical optimization study would reveal the interplay between these parameters. For instance, the use of a highly active ligand like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) might allow the reaction to proceed at a lower temperature (e.g., 110 °C) with a reduced catalyst loading (e.g., 5 mol% CuCl). nih.gov

Yield Maximization and By-product Minimization

Maximizing the yield of the desired product while minimizing the formation of impurities is a primary goal of process optimization. In the synthesis of this compound from 2,5-dibromopyridine and 3-(benzyloxy)phenol, several by-products can potentially form.

Potential By-products:

Bis-arylated pyridine: Reaction of the product with another molecule of 3-(benzyloxy)phenol.

Homocoupling of 3-(benzyloxy)phenol: Formation of a symmetrical diaryl ether.

Hydrodehalogenation: Reduction of the bromo-substituent on the pyridine ring.

Decomposition products: From overheating or prolonged reaction times.

Strategies to maximize yield and minimize these by-products include:

Stoichiometry Control: Using a slight excess of one reactant (typically the less expensive one) can drive the reaction to completion and suppress certain side reactions.

Controlled Addition: Slow addition of one of the reactants can help to control the reaction temperature and minimize the formation of by-products resulting from high local concentrations.

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Advanced Purification and Isolation Techniques for High Purity

Achieving high purity of the final product is critical, especially for pharmaceutical applications. A combination of purification techniques is often employed.

Crystallization:

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble. For phenoxy-pyridine derivatives, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. mdpi.com A systematic screening of solvents is necessary to identify the optimal conditions for obtaining high purity and yield.

Chromatographic Methods:

When crystallization is not sufficient to remove all impurities, chromatographic techniques are employed.

Column Chromatography: This is a standard laboratory technique for purification. For this compound, a silica gel stationary phase with a gradient elution of ethyl acetate in hexane would likely be effective in separating the product from less polar starting materials and more polar by-products. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity (>99.5%), preparative HPLC is the method of choice. This technique uses a high-efficiency column and can separate even closely related impurities. However, it is more expensive and less scalable than crystallization.

Reactivity Profiles and Derivatization Strategies of 2 3 Benzyloxy Phenoxy 5 Bromopyridine

Reactivity at the Pyridine (B92270) Ring

The inherent electronic properties of the pyridine ring render it susceptible to nucleophilic attack while being highly resistant to electrophilic substitution. The nitrogen atom exerts a strong electron-withdrawing inductive effect, reducing the electron density of the ring carbons and deactivating them towards electrophiles.

Electrophilic Aromatic Substitution (EAS) on the Pyridine Nucleus

Electrophilic aromatic substitution on the pyridine ring is notoriously challenging due to the electron-deficient nature of the heterocycle. The nitrogen atom significantly deactivates the ring, making it far less reactive than benzene (B151609). Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, which further increases the deactivation of the ring by introducing a positive charge.

In the case of 2-(3-(benzyloxy)phenoxy)-5-bromopyridine, the pyridine ring is substituted with two groups: an electron-donating (by resonance) but bulky aryloxy group at C-2 and an electron-withdrawing (by induction) and deactivating bromo group at C-5.

Directing Effects : The pyridine nitrogen strongly directs electrophilic attack to the C-3 and C-5 positions (meta-directing). The existing bromine at C-5 leaves C-3 and, to a lesser extent, C-4 and C-6 as potential sites for substitution. The 2-aryloxy group would typically direct ortho and para (i.e., to C-3 and C-5), but its influence is tempered by the overriding deactivating effect of the pyridine nitrogen.

Reactivity : Given these factors, forcing conditions would be necessary to achieve any electrophilic substitution. If a reaction were to occur, the most likely position for attack would be the C-3 position, which is meta to the deactivating nitrogen and ortho to the 2-aryloxy group. However, direct EAS on this substrate is generally not a synthetically viable strategy. An alternative approach involves the initial conversion of the pyridine to its N-oxide. The N-oxide is more reactive towards EAS, and the oxygen atom directs electrophiles to the C-4 position. Subsequent deoxygenation would yield the substituted pyridine.

Nucleophilic Additions to the Pyridine Ring System

In contrast to its inertness toward electrophiles, the electron-deficient pyridine ring is activated for nucleophilic attack. Nucleophiles preferentially add to the C-2, C-4, and C-6 positions, as the negative charge in the resulting intermediate can be effectively delocalized onto the electronegative nitrogen atom.

For this compound, the C-2 position is blocked by the bulky benzyloxyphenoxy group. Therefore, nucleophilic addition would be directed primarily to the C-4 and C-6 positions.

A common strategy to enhance the electrophilicity of the pyridine ring is the formation of N-acylpyridinium salts. Reaction with an acyl chloride (e.g., phenyl chloroformate) would generate a highly reactive pyridinium (B92312) intermediate, which is then readily attacked by a wide range of nucleophiles, including organometallics like Grignard reagents or organocuprates.

Regioselectivity : In such activated pyridinium salts, Grignard reagents often show a preference for addition at the C-2 position, but when this is sterically hindered, as in the target molecule, addition at C-4 becomes competitive. Organocuprates generally exhibit a strong preference for 1,4-addition, leading to functionalization at the C-4 position. The steric bulk of the 2-(3-(benzyloxy)phenoxy) group would likely favor attack at the less hindered C-6 position for smaller nucleophiles, while C-4 addition might be preferred by others, depending on the reaction conditions and the nature of the nucleophile.

Transformations Involving the Bromine Substituent at C-5

The bromine atom at the C-5 position of the pyridine ring is a versatile handle for a wide array of synthetic transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille, Heck)

The C-Br bond at the 5-position of the pyridine ring is an excellent site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures under relatively mild conditions.

Suzuki-Miyaura Coupling : This reaction couples the 5-bromopyridine derivative with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used to form biaryl or vinyl-aryl bonds and is known for its high functional group tolerance.

Sonogashira Coupling : This involves the coupling of the 5-bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a highly reliable method for the synthesis of aryl-alkyne structures.

Stille Coupling : This reaction pairs the 5-bromopyridine with an organostannane reagent. While powerful, the toxicity of the tin reagents and byproducts is a significant drawback.

Heck Coupling : This reaction forms a new carbon-carbon bond by reacting the 5-bromopyridine with an alkene. It is particularly useful for synthesizing substituted styrenes or other vinyl-pyridines.

The table below summarizes typical conditions for these cross-coupling reactions on related 5-bromopyridine substrates.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | 70-95% |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, piperidine | THF, DMF | 65-90% |

| Stille | Organostannane | Pd(PPh₃)₄ | - (or additive like LiCl) | Toluene, THF | 60-85% |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 50-80% |

Metal-Halogen Exchange Reactions (e.g., with Organolithium or Grignard Reagents)

Metal-halogen exchange is a powerful method for converting the C-Br bond into a C-metal bond, thereby transforming the electrophilic carbon into a nucleophilic one. This creates a pyridyl organometallic intermediate that can react with a variety of electrophiles. nih.gov

Organolithium Reagents : Treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C or below) can effect a bromine-lithium exchange. acs.org The resulting 5-lithiopyridine derivative can then be quenched with electrophiles like aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or alkyl halides. The low temperature is crucial to prevent side reactions, such as nucleophilic attack of the alkyllithium on the pyridine ring.

Grignard Reagents : The 5-pyridyl Grignard reagent can be prepared either by direct reaction with magnesium metal (which can be sluggish) or, more commonly, through a bromine-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl). epo.org This method often proceeds under milder conditions than lithium-halogen exchange and tolerates a broader range of functional groups. The resulting Grignard reagent can participate in coupling reactions or react with various electrophiles.

Direct Displacement Reactions

Direct nucleophilic aromatic substitution (SNAr) of a halide on a pyridine ring is highly dependent on its position. The C-2 and C-4 positions are activated towards SNAr because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the ring nitrogen.

The bromine atom in this compound is at the C-5 position. This position is analogous to the meta position in a benzene ring and is not activated by the ring nitrogen for SNAr. The negative charge of an intermediate formed by nucleophilic attack at C-5 cannot be delocalized onto the nitrogen atom. Consequently, direct displacement of the C-5 bromine by nucleophiles via a standard SNAr mechanism is extremely difficult and generally does not occur under conditions that would be effective for 2- or 4-halopyridines. acs.org Alternative, more forcing conditions or the use of transition metal catalysis (e.g., Buchwald-Hartwig amination) would be required to achieve substitution at this position.

Chemical Modifications of the Phenoxy and Benzyloxy Moieties

The phenoxy and benzyloxy groups within the this compound structure contain ether linkages and aromatic rings that can be targeted for specific chemical modifications. These transformations are crucial for altering the molecule's steric and electronic properties, as well as for introducing new functional groups.

The two ether linkages in the molecule exhibit different reactivity profiles. The benzyl (B1604629) ether bond is significantly more labile and can be selectively cleaved under relatively mild conditions, a common strategy in organic synthesis where benzyl groups are used as protecting groups for hydroxyls. atlanchimpharma.com

Catalytic hydrogenolysis is the most prevalent method for debenzylation. ambeed.comresearchgate.net This reaction typically involves treating the substrate with hydrogen gas (H₂) or a hydrogen transfer reagent (like ammonium (B1175870) formate (B1220265) or cyclohexene) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). atlanchimpharma.comsigmaaldrich.com The reaction proceeds via cleavage of the carbon-oxygen bond at the benzylic position, which is activated towards such reduction. libretexts.org The expected products from the hydrogenolysis of this compound would be 5-bromo-2-(3-hydroxyphenoxy)pyridine and toluene. This transformation unmasks a phenolic hydroxyl group, which can then be used for further functionalization.

Newer methods for benzyl ether cleavage have also been developed, including palladium-catalyzed protocols using sodium hydride as a reductant, which offer high chemoselectivity for aryl ethers. acs.orgsci-hub.se Additionally, visible-light-mediated oxidative debenzylation presents an alternative that avoids the use of heavy metal catalysts and harsh reducing agents. acs.org

In contrast, the diaryl ether linkage between the pyridine and the phenoxy ring is substantially more robust and resistant to cleavage. Scission of this bond typically requires harsh conditions, such as treatment with strong Lewis acids (e.g., boron tribromide) or very strong bases at high temperatures, which are likely to affect other parts of the molecule. atlanchimpharma.com

Table 1: Representative Conditions for Benzyl Ether Cleavage

| Method | Catalyst/Reagent | Hydrogen Source | Typical Solvent | Product |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | 10% Pd/C | H₂ (balloon or pressure) | Ethanol, Ethyl Acetate, THF | 5-bromo-2-(3-hydroxyphenoxy)pyridine |

| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | 5-bromo-2-(3-hydroxyphenoxy)pyridine |

The central phenoxy ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). byjus.com The reactivity and regioselectivity of these substitutions are governed by the two activating ether oxygen atoms. They direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Potential electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the ring.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid could install a halogen atom.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups is feasible using an acyl chloride or alkyl halide with a Lewis acid catalyst like aluminum chloride. msu.edu

The precise location of substitution would depend on a balance between electronic activation and steric hindrance from the bulky benzyloxy and 2-(5-bromopyridyl)oxy substituents.

Conversely, nucleophilic aromatic substitution (SNAr) on the unsubstituted phenoxy ring is generally not feasible. SNAr reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like nitro groups) and a good leaving group (like a halide), neither of which are present on the central phenoxy moiety of the title compound. nih.gov

The benzylic carbon (the CH₂ group of the benzyloxy moiety) is the most susceptible site to oxidation. libretexts.org Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize this position. libretexts.org Such a reaction would transform the benzyloxy group into a benzoyl group, yielding 2-(3-(benzoyloxy)phenoxy)-5-bromopyridine. Milder and more selective methods using reagents like manganese dioxide (MnO₂) are also known for the oxidation of benzylic alcohols and could potentially be adapted. youtube.com Recent advances have provided methods for the selective monooxygenation of benzylic C-H bonds to furnish benzylic alcohols, which could be an alternative pathway if controlled oxidation is desired. acs.orgnih.gov

Radical reactions are less common for this type of structure under standard synthetic conditions. However, the generation of a phenoxyl radical from the corresponding phenol (B47542) (obtained after debenzylation) is a known process that can enable subsequent reactions, such as radical-polar crossover nucleophilic substitutions. nih.gov

Synthesis of Structural Analogues and Libraries

The modular nature of this compound makes it an excellent template for the synthesis of chemical libraries. Diversification can be achieved by systematically altering each of the three key components: the pyridine ring, the central phenoxy unit, and the terminal benzyloxy group.

The synthesis of the core scaffold likely involves a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction, such as an Ullmann condensation or Buchwald-Hartwig amination, between a phenol and a halopyridine. organic-chemistry.orgresearchgate.net This synthetic route provides clear points for introducing diversity.

Pyridine Diversification: The bromine atom at the C5 position of the pyridine ring is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, alkyl, alkynyl, and amino groups, leading to a vast library of analogues.

Table 2: Potential Cross-Coupling Reactions at the Pyridine C5-Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Introduced Moiety |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester | Pd(PPh₃)₄, Base | Aryl, Heteroaryl, Alkyl |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl, Vinyl, Alkyl |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | Vinyl |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand, Base | Amino (NR¹R²) |

Phenoxy and Benzyloxy Diversification: Diversity in the other two moieties is typically introduced by using varied starting materials in the initial synthesis. To create analogues with different substitution patterns on the central ring, a library of substituted resorcinol (B1680541) (1,3-dihydroxybenzene) derivatives could be employed. Similarly, to modify the terminal aromatic ring, a range of substituted benzyl halides (e.g., 4-methoxybenzyl chloride, 3-cyanobenzyl bromide) can be used to prepare the necessary 3-(benzyloxy)phenol (B189647) precursors. This strategy allows for systematic exploration of the structure-activity relationship (SAR) by tuning the electronic and steric properties of these regions.

Bioisosteric replacement is a key strategy in drug design to improve a molecule's physicochemical properties, metabolic stability, or potency while retaining its essential binding interactions. drughunter.comnih.gov Several parts of the this compound scaffold can be replaced with known bioisosteres.

Benzene Ring Replacements: The phenyl rings of the phenoxy and benzyloxy groups are common targets for bioisosteric replacement. Saturated, conformationally rigid scaffolds such as bicyclo[1.1.1]pentane (BCP), cubane, or 2-oxabicyclo[2.1.1]hexane can mimic the geometry of a 1,3- or 1,4-disubstituted benzene ring while reducing lipophilicity and improving aqueous solubility. nih.govnih.govchem-space.comenamine.net Heterocyclic rings (e.g., pyridine, pyrimidine, thiophene) can also be used to replace the phenyl groups to introduce different electronic properties and hydrogen bonding capabilities. nih.gov

Ether Linkage Replacements: The ether linkages (-O-) can be substituted with other linking groups to alter bond angles, flexibility, and metabolic stability. Common bioisosteres for an ether include a thioether (-S-), a methylene (B1212753) (-CH₂-), an amine (-NH-), a sulfone (-SO₂-), or an amide (-C(O)NH- or -NHC(O)-).

Table 3: Potential Bioisosteric Replacements for Key Moieties

| Original Moiety | Potential Bioisostere(s) | Potential Property Change |

|---|---|---|

| Phenyl Ring | Bicyclo[1.1.1]pentane, Pyridine, Thiophene | Improved solubility, altered electronics, metabolic stability |

| Diaryl Ether Linkage (-O-) | Thioether (-S-), Sulfone (-SO₂-), Amide (-C(O)NH-) | Altered bond angle, increased polarity, metabolic stability |

The synthesis of these analogues would require tailored synthetic routes, often involving the preparation of the novel bioisosteric building blocks prior to their incorporation into the main scaffold.

Combinatorial Chemistry Approaches for Compound Library Generation

The structural architecture of this compound presents a valuable starting point for the generation of diverse compound libraries through combinatorial chemistry. The presence of a chemically reactive bromine atom on the pyridine ring serves as a versatile handle for the introduction of a wide array of substituents. This strategic placement allows for the systematic exploration of the chemical space around the core scaffold, facilitating the discovery of molecules with novel or optimized biological activities. The primary strategies for derivatization in a combinatorial fashion revolve around palladium-catalyzed cross-coupling reactions, which are well-suited for high-throughput synthesis.

One of the most powerful and widely employed methods for diversification of aryl halides is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction allows for the formation of a carbon-carbon bond between the 5-position of the pyridine ring and a variety of boronic acids or esters. The mild reaction conditions and the commercial availability of a vast number of boronic acid building blocks make this an ideal approach for generating large libraries of biaryl and heteroaryl-aryl compounds. By reacting this compound with a diverse set of aryl, heteroaryl, or alkyl boronic acids in a parallel synthesis format, a library of analogs with modifications at the 5-position can be rapidly assembled.

The Buchwald-Hartwig amination is another cornerstone of combinatorial chemistry that can be effectively applied to the this compound scaffold. sigmaaldrich.compurdue.edu This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring. This approach is particularly valuable for exploring the impact of different amine functionalities on the biological activity of the resulting compounds. A representative library could be constructed by reacting the parent compound with an array of commercially available amines, leading to the synthesis of novel amino-pyridine derivatives.

The Sonogashira coupling reaction provides a robust method for the introduction of alkyne moieties, which are valuable functional groups in medicinal chemistry. researchgate.netsoton.ac.ukmdpi.com This palladium-copper co-catalyzed reaction couples terminal alkynes with aryl halides. By employing a variety of substituted alkynes, a library of 5-alkynylpyridine derivatives can be generated from this compound. These alkynyl products can serve as final compounds or as intermediates for further diversification, for example, through click chemistry or reduction to the corresponding alkanes or alkenes.

To illustrate the potential for generating chemical diversity from the this compound scaffold using these combinatorial approaches, the following tables outline hypothetical libraries that could be synthesized.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Library

| Entry | Boronic Acid Building Block | Resulting Compound Structure at 5-position |

| 1 | Phenylboronic acid | Phenyl |

| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl |

| 3 | 3-Fluorophenylboronic acid | 3-Fluorophenyl |

| 4 | Thiophene-2-boronic acid | Thiophen-2-yl |

| 5 | Pyrimidine-5-boronic acid | Pyrimidin-5-yl |

| 6 | Cyclopropylboronic acid | Cyclopropyl |

Table 2: Representative Buchwald-Hartwig Amination Library

| Entry | Amine Building Block | Resulting Substituent at 5-position |

| 1 | Morpholine | Morpholin-4-yl |

| 2 | Piperidine | Piperidin-1-yl |

| 3 | Aniline | Phenylamino |

| 4 | Benzylamine | Benzylamino |

| 5 | N-Methylpiperazine | 4-Methylpiperazin-1-yl |

Table 3: Representative Sonogashira Coupling Library

| Entry | Alkyne Building Block | Resulting Substituent at 5-position |

| 1 | Phenylacetylene | Phenylethynyl |

| 2 | Propargyl alcohol | 3-Hydroxyprop-1-yn-1-yl |

| 3 | Ethynyltrimethylsilane | (Trimethylsilyl)ethynyl |

| 4 | 1-Heptyne | Hept-1-yn-1-yl |

| 5 | 3-Ethynylpyridine | Pyridin-3-ylethynyl |

These tables showcase just a fraction of the potential diversity that can be achieved. The implementation of automated synthesis platforms and high-throughput purification and analysis techniques would allow for the rapid generation and evaluation of extensive compound libraries based on the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity, hybridization, and spatial relationships of atoms.

1H NMR for Proton Chemical Shifts, Coupling Patterns, and Integration

The ¹H NMR spectrum of 2-(3-(Benzyloxy)phenoxy)-5-bromopyridine is expected to be complex, with signals corresponding to the 14 distinct protons distributed across three aromatic rings and a methylene (B1212753) bridge. The signals would appear in characteristic regions of the spectrum, and their integration values would correspond to the number of protons they represent.

Aromatic Region (~6.7-8.2 ppm): The 11 protons on the three aromatic rings would generate a series of signals in this downfield region. The exact chemical shifts are influenced by the electronic effects of the substituents (ether linkages and bromine). The protons on the bromopyridine ring are expected to be the most deshielded. The coupling patterns (e.g., doublet, triplet, doublet of doublets) would reveal the adjacency of protons on each ring.

Benzylic Region (~5.1 ppm): The two protons of the methylene group (-O-CH₂-Ph) are chemically equivalent and would be expected to produce a sharp singlet, as they have no adjacent protons with which to couple.

A predicted ¹H NMR data table is presented below, outlining the expected signals, their chemical shift ranges, multiplicities, and integration values.

| Predicted Signal | Number of Protons (Integration) | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine-H | 1 | ~8.1-8.2 | Doublet (d) |

| Pyridine-H | 1 | ~7.7-7.8 | Doublet of Doublets (dd) |

| Pyridine-H | 1 | ~6.8-6.9 | Doublet (d) |

| Phenoxy-H | 4 | ~6.7-7.2 | Multiplet (m) |

| Benzyl-H | 5 | ~7.3-7.5 | Multiplet (m) |

| Methylene-H (-CH₂-) | 2 | ~5.1 | Singlet (s) |

13C NMR for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, which possesses 18 carbon atoms, the spectrum would be expected to show a corresponding number of signals, assuming no coincidental overlap. The chemical shifts indicate the hybridization state and electronic environment of each carbon.

Aromatic Carbons (~110-165 ppm): The 17 sp²-hybridized carbons of the pyridine (B92270) and benzene (B151609) rings would resonate in this range. Carbons directly attached to electronegative oxygen atoms would appear furthest downfield. The carbon bearing the bromine atom would also be influenced, typically appearing in the 110-120 ppm range.

Aliphatic Carbon (~70 ppm): The single sp³-hybridized methylene carbon (-CH₂-) is expected to appear in the mid-field region, characteristic of a carbon atom bonded to an oxygen atom.

The table below summarizes the predicted ¹³C NMR chemical shifts.

| Carbon Type | Number of Carbons | Expected Chemical Shift (δ, ppm) |

| C-O (Pyridine) | 1 | ~163-165 |

| C-O (Phenoxy/Benzyloxy) | 2 | ~157-160 |

| Aromatic C-H / Quaternary C | 12 | ~115-148 |

| C-Br (Pyridine) | 1 | ~110-112 |

| Methylene (-CH₂-) | 1 | ~70-72 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would appear between signals of protons that are on adjacent carbons, confirming the proton arrangements on each of the three aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It would be used to confirm the spatial arrangement of the different rings relative to one another. For example, NOESY could show correlations between the methylene protons and protons on the adjacent phenoxy ring.

Mass Spectrometry (MS)

Mass spectrometry is used to measure the mass-to-charge ratio of ions, providing the molecular weight and elemental formula of a compound. Analysis of fragmentation patterns can further confirm its structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination

HRMS provides a highly accurate mass measurement, which can be used to determine the unique elemental composition of a molecule. The molecular formula for this compound is C₁₈H₁₄BrNO₂. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with two peaks of almost equal intensity separated by two mass units.

| Formula | Isotope | Calculated Monoisotopic Mass (Da) |

| C₁₈H₁₄⁷⁹BrNO₂ | ⁷⁹Br | 371.0208 |

| C₁₈H₁₄⁸¹BrNO₂ | ⁸¹Br | 373.0187 |

Electrospray Ionization Mass Spectrometry (ESI-MS) and Fragmentation Pathway Analysis

ESI is a soft ionization technique that typically generates the protonated molecule [M+H]⁺. Subsequent fragmentation of this ion in the mass spectrometer (MS/MS) would provide structural information. Key bond cleavages would be expected at the ether linkages.

A plausible fragmentation pathway would include:

Loss of the benzyl (B1604629) group: The most facile fragmentation would likely be the cleavage of the benzylic ether bond to lose a benzyl radical or cation, leading to a prominent fragment ion.

Cleavage of the diaryl ether bond: The bond between the pyridine ring and the phenoxy oxygen could also cleave, separating the molecule into its constituent heterocyclic and aromatic moieties.

Loss of bromine: Fragmentation involving the loss of the bromine atom from the pyridine ring is also a possible pathway.

These fragmentation patterns provide a fingerprint that helps to confirm the proposed connectivity of the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

A detailed analysis of the vibrational modes of this compound is not possible without experimental IR and Raman spectra. Such spectra would be expected to show characteristic peaks corresponding to its constituent functional groups:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching (from the -CH₂- bridge): Expected in the 2850-2960 cm⁻¹ region.

C=C and C=N stretching (from pyridine and benzene rings): A series of bands in the 1400-1600 cm⁻¹ region.

C-O-C (ether) stretching: Strong bands corresponding to the aryl-O-aryl and benzyl-O-aryl ether linkages would be expected in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-Br stretching: A band in the lower frequency region, typically 500-600 cm⁻¹.

A data table of specific vibrational frequencies and their assignments cannot be generated without experimental results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

An analysis of the electronic transitions for this compound requires an experimental UV-Vis absorption spectrum. The molecule contains multiple chromophores (benzene rings, pyridine ring) linked by an ether oxygen. This extended system would likely result in π → π* transitions. The expected absorption maxima (λmax) would depend on the extent of conjugation through the ether linkage and the solvent used for analysis. Generally, substituted pyridines and phenoxy benzenes exhibit strong absorption in the UV region (200-300 nm). A data table of absorption maxima and corresponding electronic transitions cannot be provided without experimental data.

X-ray Crystallography for Solid-State Molecular Structure, Conformation, and Intermolecular Interactions

The precise solid-state molecular structure, including bond lengths, bond angles, and torsional angles, can only be determined through single-crystal X-ray diffraction analysis. nih.gov Such an analysis would reveal the three-dimensional arrangement of the benzyloxy, phenoxy, and bromopyridine moieties relative to each other. It would also elucidate any intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal packing. Without a published crystal structure in a crystallographic database, it is impossible to provide these structural details or a corresponding data table of crystallographic parameters (e.g., space group, unit cell dimensions, atomic coordinates).

Computational and Theoretical Studies of 2 3 Benzyloxy Phenoxy 5 Bromopyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mpg.dempg.de By approximating the exchange-correlation energy, which accounts for many-body electronic effects, DFT provides a balance between accuracy and computational cost. Functionals such as B3LYP or ωB97X-D combined with basis sets like 6-31G* or 6-311++G(d,p) are commonly employed for organic molecules containing aromatic rings and heteroatoms. nih.govresearchgate.net

The electronic structure analysis of 2-(3-(Benzyloxy)phenoxy)-5-bromopyridine would involve calculating the energies and shapes of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies Calculated by DFT Calculated for an optimized geometry using the B3LYP functional and 6-311+G(d,p) basis set.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Highest Occupied Molecular Orbital energy, indicating electron-donating capability. |

| ELUMO | -1.21 | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting capability. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.orglibretexts.org It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. youtube.com For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ether linkages are expected to be regions of high electron density (red), while the hydrogen atoms of the aromatic rings would exhibit a positive potential (blue). researchgate.net

The presence of multiple single bonds, particularly the C-O-C ether linkages, grants this compound significant conformational flexibility. Conformational analysis is essential to identify the most stable three-dimensional arrangement (the global minimum) and other low-energy conformers that may coexist in equilibrium. nih.gov

τ1 : C(pyridine)-O-C(phenoxy)-C

τ2 : C(phenoxy)-O-C(benzyl)-C

τ3 : O-C(benzyl)-C(phenyl)-C

By constructing a potential energy surface, the various stable conformers (local minima) and the transition states connecting them can be identified. The relative energies of these conformers, corrected for zero-point vibrational energy, determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of Stable Conformers Calculated using DFT at the B3LYP/6-31G(d) level of theory.

| Conformer | Dihedral Angles (τ1, τ2) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | (35°, 60°) | 0.00 | 75.3 |

| 2 | (-40°, 55°) | 0.85 | 18.1 |

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation and interpretation of experimental data. researchgate.net

NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach after a DFT geometry optimization. github.io Calculations are typically performed on the lowest energy conformer, or a Boltzmann-averaged spectrum is computed based on the various stable conformers. mdpi.com The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing calculated shifts with experimental data can help confirm structural assignments or distinguish between possible isomers. beilstein-journals.org

Vibrational Frequencies: The vibrational (infrared and Raman) spectra of this compound can be simulated by calculating the harmonic vibrational frequencies. mdpi.com This is achieved by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). wisc.edu The calculated frequencies often have a systematic error due to the harmonic approximation and basis set limitations, so they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. nih.gov The calculations also provide the intensity of each vibrational mode, allowing for the generation of a theoretical spectrum. This analysis enables the assignment of specific absorption bands to the corresponding molecular motions, such as C-H stretches, aromatic ring breathing modes, and C-O-C ether stretches. researchgate.net

Table 3: Representative Calculated Vibrational Frequencies and Assignments Scaled harmonic frequencies calculated at the B3LYP/6-311++G(d,p) level.

| Scaled Frequency (cm-1) | Vibrational Mode | Description |

|---|---|---|

| 3080-3040 | ν(C-H)ar | Aromatic C-H stretching |

| 2950-2880 | ν(C-H)al | Aliphatic (CH2) C-H stretching |

| 1590 | ν(C=C/C=N) | Pyridine and phenyl ring stretching |

| 1485 | ν(C=C) | Aromatic ring stretching |

| 1245 | νas(C-O-C) | Asymmetric aryl-ether C-O stretching |

| 1040 | νs(C-O-C) | Symmetric aryl-ether C-O stretching |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time, particularly in a solution environment.

MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion. nih.gov The forces between atoms are described by a molecular mechanics force field (e.g., CHARMM, OPLS). mdpi.com For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (like water or chloroform) and simulate its behavior over nanoseconds to microseconds. niscpr.res.in

These simulations provide detailed information about the flexibility of the molecule by tracking the fluctuations of bond lengths, angles, and especially dihedral angles over time. nih.gov This allows for the exploration of the conformational landscape in solution, revealing the preferred conformations and the rates of transition between them. The results can show how the flexible ether and benzyloxy linkages allow the molecule to adopt a range of shapes, which can be crucial for its interactions with other molecules.

The solvent environment can significantly influence a molecule's properties and conformational preferences. ucsb.edu MD simulations explicitly model the solvent, allowing for a detailed investigation of solvation effects. researchgate.net By analyzing the trajectory of the simulation, one can determine the structure of the solvent shell around the solute molecule. arxiv.orgrsc.org

The radial distribution function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute. This can reveal specific interactions, such as hydrogen bonding between a protic solvent and the pyridine nitrogen or ether oxygens, or π-π stacking interactions between the aromatic rings of the solute and an aromatic solvent. semanticscholar.org Understanding these ligand-solvent interactions is key to bridging the gap between theoretical calculations in the gas phase and experimental observations in solution.

Reaction Mechanism Studies and Transition State Modeling

No published studies were found that specifically detail the reaction mechanisms and transition state modeling for the synthesis or transformations of this compound.

Elucidation of Preferred Reaction Pathways in Synthetic Transformations

There is no available research data elucidating the preferred reaction pathways for the synthesis of this compound through computational modeling.

Energy Barriers and Reaction Rate Predictions

Specific energy barriers and reaction rate predictions for the formation or reactions of this compound have not been reported in the scientific literature.

In Silico Screening and Molecular Docking Studies

No in silico screening or molecular docking studies have been published that specifically investigate the biological activities of this compound.

Prediction of Binding Modes and Affinities with Target Proteins

There are no available studies that predict the binding modes and affinities of this compound with any target proteins.

Virtual Library Screening for Potential Biological Activity

This compound has not been reported as a component of any virtual library screening efforts to identify potential biological activity.

Based on a comprehensive review of available scientific literature, there is currently no specific published data regarding the in vitro biological activities of the chemical compound This compound for the assays and studies outlined in your request.

Searches for enzyme inhibition assays targeting SARS-CoV-2 Main Protease (Mpro) and Human Dihydroorotate Dehydrogenase (DHODH), receptor modulation studies on the Metabotropic Glutamate 5 (mGlu5) receptor, antimicrobial screenings, and specific cell-based functional assays for this particular compound did not yield any direct research findings.

Similarly, information on Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies specifically involving this compound and its analogs in the requested biological contexts is not available in the public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings focusing solely on this compound.

In-depth Analysis of this compound Reveals Limited Publicly Available Biological Data

Initial investigations into the chemical compound this compound have found a significant lack of publicly available research detailing its specific biological activities and mechanisms of action. While this compound is available from various chemical suppliers and is indexed in chemical databases, dedicated studies exploring its pharmacological profile, including its structure-activity relationship, molecular targets, and in vivo efficacy, are not readily accessible in scientific literature.

The compound is recognized as a halogenated pyridine derivative containing a benzyloxy-phenoxy moiety. Such chemical structures are often of interest in medicinal chemistry for their potential biological activities. For instance, research on other phenoxypyridine derivatives has explored their potential as leishmanicidal agents, indicating that this general class of compounds is under investigation for therapeutic applications. However, specific data for this compound is absent from these studies.

Similarly, there is no available information regarding the key structural features of this compound that would be essential for any desired biological activity, nor are there any computational studies modeling its structure-activity relationship. Furthermore, research into its mechanism of action at a molecular and cellular level, including any biochemical pathway analysis or determination of molecular targets, has not been published.

Consequently, there are no reports of in vivo pre-clinical studies in any animal models to assess the efficacy of this compound for any disease, including potential anti-leishmanial activity. The absence of this foundational research makes it impossible to provide a detailed and scientifically accurate article on its biological and pharmacological properties as requested.

Further research would be required to elucidate the potential biological activities and therapeutic applications of this compound.

No Publicly Available Preclinical Data on the Pharmacokinetics and Pharmacodynamics of this compound in Animal Models

Initial research efforts to compile a detailed profile of the biological activities of the chemical compound this compound have revealed a significant gap in the publicly accessible scientific literature. Specifically, no preclinical studies detailing the pharmacokinetic (PK) and pharmacodynamic (PD) characterization of this compound in animal systems could be identified.

Pharmacokinetic studies are fundamental in drug discovery and development, providing critical information on how an organism absorbs, distributes, metabolizes, and excretes a compound. Similarly, pharmacodynamic studies are essential for understanding the biochemical and physiological effects of a substance on a living system. The absence of such data for this compound means that its potential as a therapeutic agent remains largely uncharacterized in the preclinical phase.

Searches for the synthesis and biological evaluation of this specific compound did not yield any publications containing in vivo data from animal models. While there is a breadth of research on related pyridine and phenoxypyridine derivatives, the unique structural combination of a benzyloxy group at the 3-position of the phenoxy ring linked to a 5-bromopyridine moiety has not been the subject of published preclinical PK/PD investigations.

Consequently, it is not possible to provide an analysis of its absorption, distribution, metabolism, excretion, or its mechanism of action and effects on biological targets within the scope of non-human, in vivo studies. The creation of data tables summarizing these parameters is also not feasible due to the lack of source information.

Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the preliminary pharmacokinetic and pharmacodynamic profile of this compound in animal systems.

Potential Applications and Future Research Directions

Utility as a Versatile Synthetic Intermediate for Advanced Organic Synthesis

The structure of 2-(3-(Benzyloxy)phenoxy)-5-bromopyridine makes it a highly valuable intermediate in organic synthesis. The presence of the bromine atom on the pyridine (B92270) ring is particularly significant, as it serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic chemistry for the construction of complex carbon-carbon and carbon-heteroatom bonds.

The aryloxy-pyridine scaffold is a common motif in many biologically active compounds and natural products. The synthesis of natural bromophenols, for instance, often involves multi-step reactions including bromination and substitution. nih.govsemanticscholar.org Similarly, this compound could serve as a key starting material. The bromo-substituent can be replaced or used to build out more complex structures, while the benzyloxy group can be deprotected to reveal a phenol (B47542), offering another point for modification. This dual functionality allows for the systematic elaboration of the core structure to access complex molecular targets that may exhibit therapeutic properties.

Heterocyclic compounds, particularly those containing nitrogen like pyridine, are foundational in medicinal chemistry and drug discovery. nih.govossila.com Pyridine derivatives are known to be essential building blocks for a vast range of medicines. researchgate.net The reactivity of the 5-bromo position on the pyridine ring allows for its use in constructing novel, more complex heterocyclic systems. researchgate.netfrontiersin.orgnih.govfrontiersin.org For example, intramolecular cyclization reactions could be designed to forge new rings, leading to fused heterocyclic systems with unique three-dimensional structures and potentially novel biological activities. The development of efficient synthetic strategies for creating arylated pyridine scaffolds is a significant area of research. frontiersin.orgnih.gov

Exploration of Material Science Applications (e.g., in Polymer Chemistry, Optoelectronic Materials)

Pyridine-containing compounds are increasingly being explored for their applications in material science. chemimpex.com Their inherent electronic properties, stability, and ability to coordinate with metals make them attractive components for functional materials. Heterocyclic building blocks are fundamental in the development of molecular and polymer organic semiconductors. ossila.com The aromatic nature of the this compound scaffold suggests it could be incorporated into polymers to enhance thermal stability or to create materials with specific optoelectronic properties. Future research could involve polymerizing derivatives of this compound or using it as a ligand to create novel organometallic complexes for applications in organic light-emitting diodes (OLEDs) or photovoltaics.

Development as Chemical Probes for Biological Research

Chemical probes are essential tools for studying biological processes within living systems. The structure of this compound is well-suited for development into such probes. The bromine atom provides a site for the attachment of reporter groups, such as fluorophores or affinity tags, via cross-coupling reactions. The core scaffold itself could be designed to bind to a specific biological target, such as an enzyme or receptor. Once functionalized, these probes could be used to visualize biological targets, quantify their abundance, or elucidate their function in complex biological environments.

Future Directions in Aryloxy-Pyridine Chemistry and Related Scaffolds